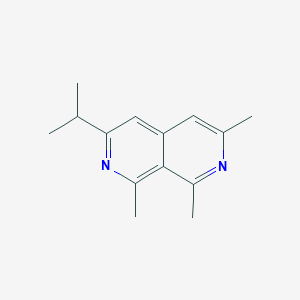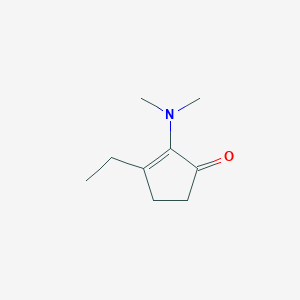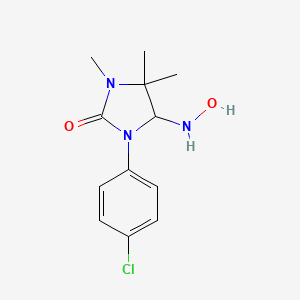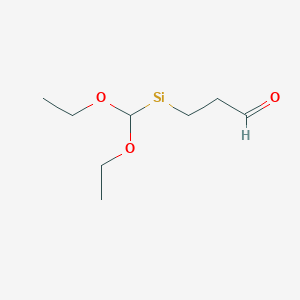
CID 78067150
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 78067150 is a unique chemical compound with significant potential in various scientific fields. This compound has garnered attention due to its distinctive properties and versatile applications in chemistry, biology, medicine, and industry.
準備方法
The synthesis of CID 78067150 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve a series of chemical reactions that convert starting materials into the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This process often requires specialized equipment and facilities to handle the reagents and conditions necessary for the synthesis. The industrial production methods aim to optimize the yield and purity of the compound while minimizing costs and environmental impact.
化学反応の分析
CID 78067150 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons by this compound, decreasing its oxidation state. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: In substitution reactions, one functional group in this compound is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.
Common Reagents and Conditions
The chemical reactions involving this compound typically require specific reagents and conditions to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used
科学的研究の応用
CID 78067150 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry
In chemistry, this compound is used as a reagent and intermediate in the synthesis of other compounds. Its unique properties make it suitable for various chemical reactions and processes.
Biology
In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for investigating biological mechanisms and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs and treatments for various diseases and conditions. Its unique properties enable it to target specific molecular pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of various materials and products. Its versatility and unique properties make it suitable for applications in manufacturing, materials science, and other industrial processes.
作用機序
The mechanism of action of CID 78067150 involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Molecular Targets and Pathways
This compound can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can influence cellular signaling pathways, gene expression, and other biological processes. The specific molecular targets and pathways involved depend on the compound’s structure and properties.
類似化合物との比較
CID 78067150 can be compared with other similar compounds to highlight its uniqueness and potential advantages.
Similar Compounds
CID 91857419: This compound shares some structural similarities with this compound but has different properties and applications.
CID 39965:
Uniqueness of this compound
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications. Its versatility and potential for use in various scientific fields make it a valuable compound for research and development.
特性
分子式 |
C8H16O3Si |
|---|---|
分子量 |
188.30 g/mol |
InChI |
InChI=1S/C8H16O3Si/c1-3-10-8(11-4-2)12-7-5-6-9/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
MWHUPJWSNTXWCR-UHFFFAOYSA-N |
正規SMILES |
CCOC(OCC)[Si]CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

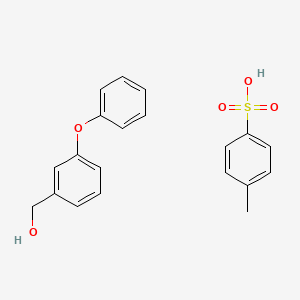
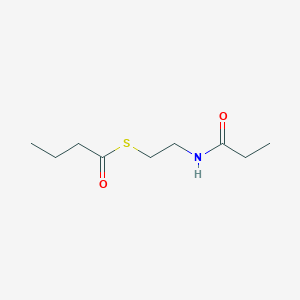
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
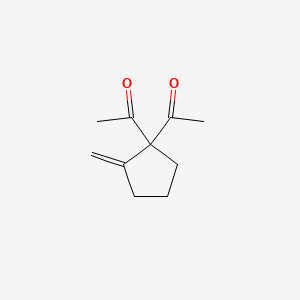
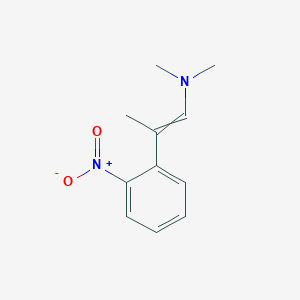
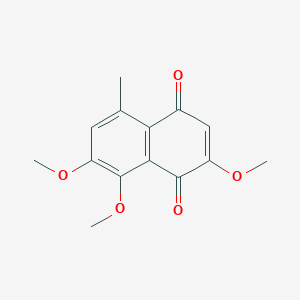
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
